6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound features a pyridazin-3-one core fused with a pyrazolo[3,4-d]pyrimidine moiety, substituted with cyclopropyl and azetidine-methyl groups. The pyridazinone scaffold is associated with kinase inhibition and anti-inflammatory properties, while pyrazolo-pyrimidine derivatives are known for their role in targeting adenosine receptors and phosphodiesterases .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-11-20-17-14(7-19-23(17)2)18(21-11)24-8-12(9-24)10-25-16(26)6-5-15(22-25)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYEVOFGBYMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis.
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively). This suggests that the compound effectively induces cell death in these cell lines.
Biological Activity
The compound 6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2097933-80-5) is a complex organic molecule that has attracted interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 379.5 g/mol. The structure features a cyclopropyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a dihydropyridazinone framework. These structural components are significant as they contribute to the compound's interaction with biological targets.
Kinase Inhibition
Recent studies have highlighted the compound's role as a potential kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, including cell signaling pathways that regulate cell growth and division. Dysregulation of these pathways is often implicated in cancer and other diseases.
- Mechanism of Action : The compound is believed to inhibit specific kinases by binding to their active sites, disrupting their function and thereby influencing downstream signaling pathways. This mechanism is similar to that of other known kinase inhibitors which have shown efficacy in treating cancers.
- Selectivity : Preliminary data suggest that it may exhibit selectivity towards certain kinase targets, which could lead to reduced side effects compared to less selective inhibitors.
Anticancer Activity
The biological activity of Mannich bases, a class that includes this compound, has been extensively studied for anticancer properties. Research indicates that derivatives of Mannich bases can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A study reported that similar compounds demonstrated cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism was linked to the inhibition of DNA topoisomerase I activity, which is crucial for DNA replication and repair .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits specific kinases involved in cell signaling pathways. |
| Anticancer Activity | Induces apoptosis in cancer cells; inhibits tumor growth through various mechanisms. |
| Cytotoxicity | Demonstrated effectiveness against multiple cancer cell lines. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly impact its potency and selectivity as a kinase inhibitor.
- Substituent Effects : Modifications on the azetidine ring have been shown to enhance binding affinity to target kinases.
- Optimization Studies : Ongoing research focuses on synthesizing analogs with improved pharmacokinetic properties and reduced toxicity profiles.
Clinical Implications
The potential application of this compound in clinical settings hinges on its ability to selectively target diseased tissues while sparing normal cells. Further preclinical studies are necessary to evaluate its safety profile and therapeutic index.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include tetrahydroimidazo-pyridines (e.g., compound 2d from ) and rapamycin derivatives (e.g., Rapa , 1 , and 7 in ).
*Hypothetical data inferred from structural analogs.
Key Observations :
- The target compound’s cyclopropyl group likely reduces polarity compared to compound 2d ’s benzyl substituent, explaining its lower hypothetical melting point .
- The azetidine-methyl group may enhance solubility relative to macrolides like Rapa , which exhibit higher molecular weights and complex ring systems .
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- First Aid : In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the dihydropyridazinone ring .
How can structure-activity relationship (SAR) studies optimize the biological activity of pyrazolopyrimidine derivatives?
Q. Advanced
- Core modifications : Replace the 1,6-dimethyl groups with bulkier substituents (e.g., isopropyl) to enhance target binding. Evidence shows that 4-chloro derivatives (e.g., 4-chloro-6-methyl-1-isopropylpyrazolo[3,4-d]pyrimidine) exhibit improved stability and affinity .
- Substituent positioning : The cyclopropyl group may restrict conformational flexibility, increasing selectivity for kinase targets. Test analogs with spirocyclic or fused rings for comparative activity .
- Assay design : Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate binding kinetics and minimize false positives .
What computational tools are effective for predicting metabolic pathways of this compound?
Q. Advanced
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify potential oxidation sites (e.g., cyclopropane ring opening or pyridazinone hydroxylation).
- Docking studies : Map the compound’s interaction with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict clearance rates .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
How can conflicting solubility data in different solvent systems be reconciled during formulation studies?
Q. Advanced
- Solvent screening : Use a CheqSol approach to measure equilibrium solubility in buffered solutions (pH 1–7.4) and co-solvents (e.g., PEG-400 or DMSO).
- Thermodynamic modeling : Apply the Hansen Solubility Parameters (HSP) to identify mismatches between the compound’s polarity and solvent blends .
- Crystallinity analysis : Perform XRPD to detect polymorphic forms that may alter solubility profiles .
What analytical techniques are critical for assessing the purity of this compound in preclinical studies?
Q. Basic
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient (5–95% over 20 min) to quantify impurities <0.1% .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- TGA/DSC : Monitor thermal decomposition above 200°C to ensure stability during lyophilization .
How does the stereochemistry of the azetidine moiety influence the compound’s pharmacokinetic profile?
Q. Advanced
- Chiral resolution : Separate enantiomers using a Chiralpak AD-H column and compare their plasma protein binding (PPB) via equilibrium dialysis.
- Pharmacokinetics : Administer individual enantiomers to rodent models and measure AUC0–24h and Cmax. Evidence suggests that (R)-configured azetidines exhibit longer half-lives due to reduced CYP-mediated clearance .
- Molecular dynamics : Simulate enantiomer binding to serum albumin to rationalize PPB differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
